Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound . It is a part of a series of advanced angular [3.3]heptanes . This compound is used as a building block in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of 1-Azaspiro[3.3]heptanes, which includes Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate is characterized by a spirocyclic scaffold, enriched by the presence of diverse combinations of exit vectors as sites for functionalization .Scientific Research Applications
Synthesis and Derivation Potential
Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate is part of a family of compounds with significant potential in synthetic organic chemistry. Meyers et al. (2009) describe scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlighting its utility for selective derivation and novel compound synthesis, especially as an alternative to piperidine ring systems (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, & A. Thorarensen, 2009). This indicates the broader applicability of similar structures in accessing chemical spaces that are complementary to existing frameworks.
Enantiomerically Pure Derivatives
Further research demonstrates the importance of these compounds in creating enantiomerically pure derivatives. Maton et al. (2010) developed an efficient route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, showcasing significant improvements over original methodologies. This work underscores the compound's role in producing highly specific molecular architectures, essential in medicinal chemistry and drug development (William Maton, Federica Stazi, et al., 2010).
Novel Scaffolds and Bioactive Compounds Synthesis
Harmsen et al. (2011) detail the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening, leading to new scaffolds for substituted piperidines. This highlights the compound's role in the innovative development of bioactive molecules and potential pharmaceuticals (Rianne A. G. Harmsen, L. Sydnes, K. Törnroos, & B. Haug, 2011).
Spirocyclic and Heterocyclic Compound Synthesis
Moskalenko and Boev (2012) investigated reactions of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, demonstrating its use in synthesizing spirocyclic and heterocyclic compounds with potential biological activity. This work shows the versatility of tert-butyl azaspiro compounds in synthesizing complex molecular structures with potential applications in drug discovery and organic chemistry (A. I. Moskalenko & V. Boev, 2012).
Mechanism of Action
Target of Action
Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate is a complex organic compound that has been used in the synthesis of pharmaceuticals . .
Mode of Action
The mode of action of Tert-butyl 3-hydroxy-1-azaspiro[3It’s known to be a reactant used in the synthesis of pharmaceuticals
Biochemical Pathways
The specific biochemical pathways affected by Tert-butyl 3-hydroxy-1-azaspiro[3As a reactant in pharmaceutical synthesis
Result of Action
The molecular and cellular effects of Tert-butyl 3-hydroxy-1-azaspiro[3As a reactant in pharmaceutical synthesis
properties
IUPAC Name |
tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-8(13)11(12)5-4-6-11/h8,13H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKGUFQKDSLFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C12CCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2418730-90-0 |
Source
|
Record name | tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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